Benzene, [(1,1-dimethylethyl)thio]-
Description
Benzene, [(1,1-dimethylethyl)thio]- (CAS: 3019-19-0) is an organosulfur compound with the molecular formula C₁₀H₁₄S and a molecular weight of 166.29 g/mol . Structurally, it consists of a benzene ring substituted with a tert-butylthio (-S-C(CH₃)₃) group. The tert-butyl group imparts steric bulk and electron-donating effects, influencing the compound's reactivity and physical properties. This compound is relevant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where sulfur-containing aromatic compounds are critical intermediates .
Properties
IUPAC Name |
tert-butylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUCZKAZCRSEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184261 | |
| Record name | Benzene, ((1,1-dimethylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-19-0 | |
| Record name | [(1,1-Dimethylethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((1,1-dimethylethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ((1,1-dimethylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Isomers and Derivatives
The following table compares Benzene, [(1,1-dimethylethyl)thio]- with its structural isomers and derivatives sharing the molecular formula C₁₀H₁₄S :
| Compound Name | CAS Number | Substituent Pattern | Key Properties/Applications |
|---|---|---|---|
| Benzene, [(1,1-dimethylethyl)thio]- | 3019-19-0 | -S-C(CH₃)₃ (para-substitution common) | High steric hindrance; used in catalysis |
| Benzene, [(2-methylpropyl)thio] | 13307-61-4 | -S-CH₂CH(CH₃)₂ (iso-butylthio) | Lower boiling point than tert-butyl analog |
| Benzene, [(1-methylpropyl)thio]- | 14905-79-4 | -S-CH(CH₂CH₃)₂ (sec-butylthio) | Moderate solubility in polar solvents |
| Benzene, 1-methyl-2-(propylthio)- | 15560-97-1 | -S-CH₂CH₂CH₃ (n-propylthio) | Linear alkyl chain enhances flexibility |
Key Observations :
- Steric Effects : The tert-butylthio group in the target compound creates significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to less bulky derivatives like n-propylthio analogs .
- Boiling Points : Linear alkylthio derivatives (e.g., n-propylthio) generally exhibit lower boiling points due to reduced van der Waals interactions compared to branched analogs .
Functional Group Analogues
tert-Butyl m-Tolyl Sulfide (C₁₁H₁₆S)
- Structure : Benzene ring with -S-C(CH₃)₃ (tert-butylthio) and a methyl group at the meta position .
- Comparison : The additional methyl group increases molecular weight (180.31 g/mol vs. 166.29 g/mol) and enhances lipophilicity, making it more suitable for hydrophobic applications .
4-Tert-Butyldiphenyl Sulfide (C₁₆H₁₈S)
- Structure : Two benzene rings linked by a sulfur atom, with one ring substituted by a tert-butyl group .
- Comparison: The biphenyl structure extends conjugation, leading to UV absorption properties useful in material science, unlike the monosubstituted target compound .
Reactivity and Spectral Data
- NMR Spectroscopy : For derivatives like 1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-2-(1-methylethenyl)benzene (), tert-butyl protons resonate near δ 1.3–1.4 ppm (¹H NMR), while aromatic protons appear at δ 7.0–7.5 ppm . Similar shifts are expected for the target compound.
- IR Spectroscopy : The C-S stretch in tert-butylthio compounds typically appears near 600–700 cm⁻¹ , distinct from alkylthio derivatives .
Preparation Methods
Reaction Conditions and Catalysis
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Substrate Activation : Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or sulfonic acid (-SO₃H) are often required to activate the aromatic ring toward nucleophilic attack. For example, 1-bromo-3-nitrobenzene can react with tert-butylthiol in dimethylformamide (DMF) at 80–100°C to yield the corresponding tert-butylthio-substituted product.
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Base Selection : Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) deprotonate tert-butylthiol to form the reactive thiolate species. Anhydrous conditions are critical to prevent hydrolysis of the thiolate.
-
Solvent Systems : Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.
Example Protocol :
A mixture of 1-bromo-3-nitrobenzene (1.0 equiv), tert-butylthiol (1.2 equiv), and t-BuOK (1.5 equiv) in DMF is stirred at 90°C for 12–24 hours. The crude product is purified via silica gel chromatography, yielding 65–75% of the desired tert-butylthio-substituted benzene.
Alkylation of Thiophenol Derivatives
Alkylation of thiophenol (benzene thiol) with tert-butyl halides offers a direct route to benzene, [(1,1-dimethylethyl)thio]-. This method leverages the nucleophilicity of the thiol group to displace halides in a classic SN2 mechanism.
Key Considerations
-
Alkylating Agents : tert-Butyl bromide (t-BuBr) or chloride (t-BuCl) serves as the alkylating agent. Bromides are generally preferred due to their higher reactivity.
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Base and Solvent : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) neutralizes the generated HX (e.g., HBr). Reactions are conducted in THF or dichloromethane (DCM) at 0–25°C to minimize side reactions.
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Steric Hindrance : The bulky tert-butyl group necessitates extended reaction times (24–48 hours) for complete conversion.
Industrial-Scale Adaptation :
In a 100-L reactor, thiophenol (5.0 kg, 45.4 mol) and t-BuBr (6.8 kg, 49.7 mol) are combined with Et₃N (6.9 kg, 68.1 mol) in THF. After stirring at 25°C for 36 hours, the mixture is filtered, and the solvent is removed under reduced pressure. Distillation yields 85–90% pure product with >98% purity by GC-MS.
Transition Metal-Catalyzed C–S Bond Formation
Recent advances in transition metal catalysis have enabled efficient C–S coupling reactions under mild conditions. Palladium and copper complexes are particularly effective for constructing aryl thioethers.
Palladium-Catalyzed Coupling
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Catalyst Systems : Pd(OAc)₂ with Xantphos or BrettPhos ligands facilitates coupling between aryl halides and tert-butylthiols. For example, 1-iodobenzene reacts with tert-butylthiol in the presence of Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) at 100°C to afford the product in 70–80% yield.
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Solvent and Base : Reactions are typically conducted in toluene or 1,4-dioxane with cesium carbonate (Cs₂CO₃) as the base.
Optimization Insight :
Lower catalyst loadings (1–2 mol%) and ligand-to-metal ratios of 2:1 minimize costs while maintaining efficiency. Microwave-assisted heating reduces reaction times from 24 hours to 2–4 hours.
Oxidative Thiol-Ene Coupling
For benzene rings pre-functionalized with alkenes, oxidative thiol-ene reactions offer a radical-based pathway to install tert-butylthio groups. This method is highly regioselective and tolerant of diverse functional groups.
Reaction Parameters
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Initiators : Azobisisobutyronitrile (AIBN) or UV light initiates radical formation. tert-Butylthiol (2.0 equiv) reacts with styrene derivatives in toluene at 80°C, yielding anti-Markovnikov adducts.
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Oxidizing Agents : Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) oxidizes intermediate thiyl radicals to disulfides, necessitating reductive workups for mono-thioether products.
Industrial Production and Scalability
Large-scale synthesis of benzene, [(1,1-dimethylethyl)thio]-, prioritizes cost-effectiveness, safety, and environmental sustainability. Continuous-flow reactors have emerged as superior to batch processes for exothermic reactions like alkylation or NAS.
Process Optimization
Q & A
Q. What are the established synthetic routes for Benzene, [(1,1-dimethylethyl)thio]-, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or thiol-ene reactions. For example:
- Nucleophilic substitution : Reacting tert-butylthiol with bromobenzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound. Catalyst choice (e.g., CuI for Ullmann-type coupling) significantly affects reaction efficiency .
- Thiol-ene addition : Using tert-butylthiol and styrene derivatives under UV light or radical initiators (e.g., AIBN) provides regioselective control .
Critical factors : Solvent polarity (DMF vs. THF), temperature, and stoichiometric ratios of thiol to aryl halide. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is the molecular structure of Benzene, [(1,1-dimethylethyl)thio]- characterized experimentally?
Methodological Answer:
- NMR spectroscopy : H NMR reveals aromatic proton splitting patterns (e.g., para-substitution at δ 7.2–7.4 ppm) and tert-butyl singlet (δ 1.3–1.4 ppm). C NMR confirms thioether linkage (C-S bond at δ 35–45 ppm) .
- Mass spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 180 (CHS) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 123) .
- IR spectroscopy : Stretching vibrations for C-S (600–700 cm) and aromatic C-H (3050–3100 cm) .
Q. What factors influence the stability of Benzene, [(1,1-dimethylethyl)thio]- under storage and reaction conditions?
Methodological Answer:
- Steric protection : The bulky tert-butyl group reduces oxidation of the thioether moiety. Stability in air is moderate; store under inert gas (N/Ar) at 4°C .
- Thermal stability : Decomposition occurs above 200°C, confirmed by TGA-DSC. Avoid prolonged heating in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How does the thioether substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer: The tert-butylthio group is a moderate ortho/para-director due to its electron-donating resonance (+R) effect. Experimental validation:
- Nitration : Reaction with HNO/HSO yields para-nitro derivatives (70–80%) with minor ortho products. Monitor regioselectivity via HPLC and H NMR coupling constants .
- Sulfonation : Use SO/HSO to isolate para-sulfonic acid derivatives. Competitive pathways are quantified via kinetic studies .
Q. What advanced analytical techniques resolve ambiguities in quantifying trace amounts of Benzene, [(1,1-dimethylethyl)thio]- in complex matrices?
Methodological Answer:
- GC-MS with SPME : Solid-phase microextraction (Carboxen/PDMS fiber) pre-concentrates the compound. Use a DB-5MS column (30 m × 0.25 mm) and EI-MS in SIM mode (m/z 180, 123) for ppb-level detection .
- LC-HRMS : Employ a C18 column (ACN/water gradient) and Q-TOF detection (exact mass 180.0875 for CHS). Compare with NIST reference spectra .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. The thioether’s HOMO (-6.2 eV) suggests nucleophilic reactivity at sulfur .
- Molecular docking : Simulate interactions with transition-metal catalysts (e.g., Pd for cross-coupling). High binding affinity (-8.5 kcal/mol) correlates with experimental catalytic turnover .
Q. How to address contradictory data on the compound’s environmental persistence and toxicity?
Methodological Answer:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure 28-day degradation in activated sludge. Low biodegradability (<20%) indicates persistence .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC = 5–10 mg/L). Discrepancies arise from matrix effects (e.g., olive oil vs. aqueous media) .
Q. What strategies optimize green synthesis routes for Benzene, [(1,1-dimethylethyl)thio]-?
Methodological Answer:
- Solvent-free mechanochemistry : Grind tert-butylthiol and iodobenzene with KCO in a ball mill (30 Hz, 1 hr). Achieve 85% yield with minimal waste .
- Photocatalysis : Use TiO nanoparticles under UV light to drive thiol-ene reactions, reducing energy input by 40% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
